molecular formula C9H20N2O3S B2633854 Tert-butyl N-[1-(methylsulfonimidoyl)propan-2-yl]carbamate CAS No. 2344681-50-9

Tert-butyl N-[1-(methylsulfonimidoyl)propan-2-yl]carbamate

Cat. No. B2633854
CAS RN: 2344681-50-9
M. Wt: 236.33
InChI Key: JDRMZYCAVBQJCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl carbamates are a class of organic compounds that contain a carbamate group, which is a functional group derived from carbamic acid . They are often used in organic synthesis as protecting groups for amines .

Scientific Research Applications

Molecular Structures and Synthesis

Molecular Structure Analysis and Hydrogen Bonds Tert-butyl carbamate derivatives have been structurally characterized to understand the nature of intermolecular interactions, especially hydrogen bonds, shaping their molecular environments. Detailed studies using Hirshfeld surfaces and 2D fingerprint plots have illuminated the role of hydrogen bonding in assembling molecules into three-dimensional architectures (Das et al., 2016).

N-Hydroxycarbamates as Building Blocks in Organic Synthesis Tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been identified as important building blocks in organic synthesis, behaving as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines. This discovery opens up pathways for various chemical transformations, highlighting their utility in organic synthesis (Guinchard et al., 2005).

Molecular Interactions and Chemical Transformations

Isomorphous Crystal Structures Studies on tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate and its iodine counterpart have revealed fascinating insights into their crystal structures. The molecules in these structures are interconnected through a unique interplay of hydrogen and halogen bonds, particularly involving carbonyl groups (Baillargeon et al., 2017).

Chemoselective Transformation of Amino Protecting Groups The versatility of tert-butyl carbamates is further exemplified in the realm of amino protecting groups. Innovations in the chemoselective transformation of these groups, using species like N-tert-butyldimethylsilyloxycarbonyl, have paved the way for creating N-ester type compounds under mild conditions. This approach significantly enhances the utility of tert-butyl carbamates in various chemical synthesis processes (Sakaitani & Ohfune, 1990).

Safety And Hazards

The safety and hazards of a compound depend on its physical and chemical properties. Tert-butyl carbamates, in general, may cause skin and eye irritation, and may be harmful if swallowed or inhaled .

Future Directions

The future directions for research on a compound depend on its potential applications. Tert-butyl carbamates, for example, are widely used in organic synthesis, so future research might focus on developing new synthetic methods or applications .

properties

IUPAC Name

tert-butyl N-[1-(methylsulfonimidoyl)propan-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O3S/c1-7(6-15(5,10)13)11-8(12)14-9(2,3)4/h7,10H,6H2,1-5H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDRMZYCAVBQJCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CS(=N)(=O)C)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl N-[1-(methylsulfonimidoyl)propan-2-yl]carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.